N-methyl-2-(2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazol-1-yl)-N-phenylacetamide
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Overview
Description
N-METHYL-2-(2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its intricate structure, which includes a benzodiazepine core, a phenylacetamide group, and a methylpropylphenyl substituent. Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and muscle relaxant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-(2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE typically involves multiple steps, including the formation of the benzodiazepine core and the subsequent attachment of the phenylacetamide and methylpropylphenyl groups. Common synthetic routes may include:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Nitration and Reduction:
Amide Formation: The reaction of an amine with an acyl chloride to form an amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-2-(2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-METHYL-2-(2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its pharmacological properties, such as anxiolytic and sedative effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-METHYL-2-(2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
N-METHYL-2-(2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. Its structure allows for potential modifications to enhance its efficacy and reduce side effects.
Properties
Molecular Formula |
C28H31N3O |
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Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-methyl-2-[2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C28H31N3O/c1-20(2)18-22-14-16-23(17-15-22)21(3)28-29-25-12-8-9-13-26(25)31(28)19-27(32)30(4)24-10-6-5-7-11-24/h5-17,20-21H,18-19H2,1-4H3 |
InChI Key |
FDWAUZMPHGXWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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